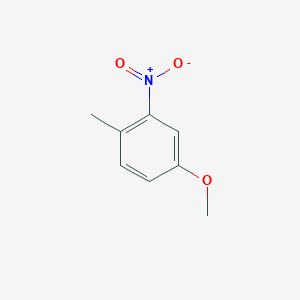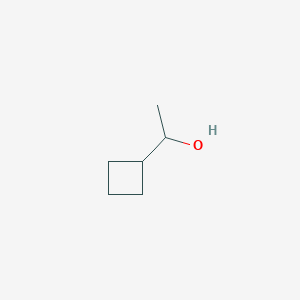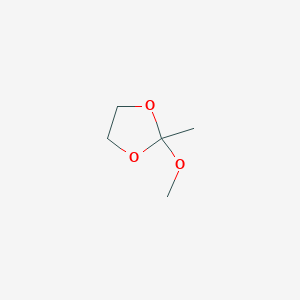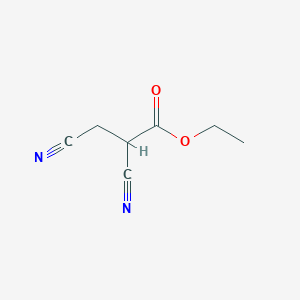
Mannose triflate
Descripción general
Descripción
Mannose triflate is a glucose analogue . It is a well-known precursor for 18 F-FDG synthesis for PET applications . The binding of 18 F to the mannose triflate has been carried out via SN2 nucleophilic substitution reaction . It is used in computational tomography, an imaging technique in early detection of cancer .
Synthesis Analysis
Mannose triflate is used in the automated synthesis of 18 F-FDG using MPS-100 multipurpose synthesis module . The binding of 18 F to the mannose triflate has been carried out via SN2 nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular formula of Mannose triflate is C15H19F3O12S . The molecular weight is 480.4 g/mol . The InChI is 1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 .
Chemical Reactions Analysis
Mannose triflate is involved in anomeric substitutions involving α- and β-triflate species . The formation of the α-glycoside is necessarily preceded by a bimolecular α → β triflate interconversion .
Physical And Chemical Properties Analysis
Mannose triflate has a molecular weight of 480.4 g/mol . The molecular formula is C15H19F3O12S .
Aplicaciones Científicas De Investigación
Precursor for 18F-FDG Synthesis
Mannose triflate is a well-known precursor for the synthesis of 18F-FDG . The binding of 18F to the mannose triflate is carried out via an SN2 nucleophilic substitution reaction . This makes it a crucial component in the production of 18F-FDG.
Positron Emission Tomography (PET) Applications
The synthesized 18F-FDG is widely used in Positron Emission Tomography (PET) . PET is a type of imaging test that helps reveal how tissues and organs are functioning. 18F-FDG is used as a tracer in PET scans.
Cancer Imaging
One of the main applications of PET scans using 18F-FDG is in the field of oncology . It helps in the early detection of cancer by highlighting areas of abnormal glucose metabolism, a common characteristic of cancer cells.
Research and Development
Mannose triflate, being a glucose analog, is used in various research and development activities . Its properties make it a valuable compound in the development of new diagnostic techniques and therapeutic strategies.
Mecanismo De Acción
Target of Action
Mannose triflate, also known as TATM, is a glucose analogue . Its primary target is the fluorine-18 (18F) atom, which is used in the medical imaging modality known as Positron Emission Tomography (PET) . The 18F atom is a positron-emitting radionuclide substituted for the normal hydroxyl group at the C-2 position in the glucose molecule .
Mode of Action
The binding of 18F to mannose triflate is carried out via an SN2 nucleophilic substitution reaction . This reaction results in the synthesis of 18F-FDG , a radiotracer used in PET imaging .
Biochemical Pathways
The biochemical pathway involved in the action of mannose triflate is the glycolysis pathway . The uptake of 18F-FDG by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism .
Pharmacokinetics
The pharmacokinetics of mannose triflate involve its metabolism through 6-phosphorylation . The biological half-life of the resulting 18F-FDG is approximately 110 minutes at 70% and 16 minutes at 20% . About 20% of the radioactivity is renally excreted in two hours .
Result of Action
The result of mannose triflate’s action is the formation of 18F-FDG, which accumulates in tumors . This accumulation underpins the evolution of PET as a major clinical tool in cancer diagnosis . The images formed by a PET scanner can be assessed by a nuclear medicine physician or radiologist to provide diagnoses of various medical conditions .
Action Environment
The action of mannose triflate is influenced by environmental factors such as temperature. The compound is typically stored at a temperature of -20°C . This storage condition helps maintain the stability and efficacy of the compound .
Safety and Hazards
Direcciones Futuras
Mannose triflate is a well-known precursor for 18 F-FDG synthesis for PET applications . The binding of 18 F to the mannose triflate has been carried out via SN2 nucleophilic substitution reaction . It is used in computational tomography, an imaging technique in early detection of cancer . Future research may focus on improving the efficiency of this process .
Propiedades
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDVHSTOUGZTJ-PEBLQZBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238841 | |
| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mannose triflate | |
CAS RN |
92051-23-5 | |
| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



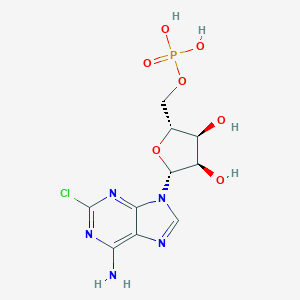

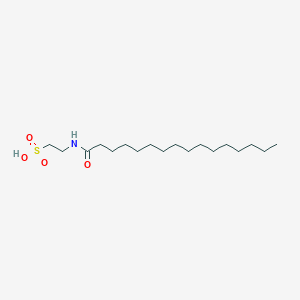



![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

